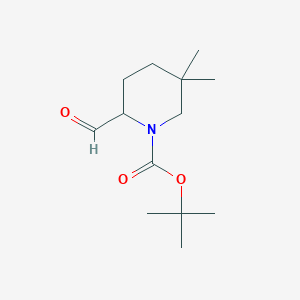

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate

Description

Boc-Protected Derivatives

- N-Boc-piperidine : Lacking 2- and 5-substituents, this simpler analog adopts a standard chair conformation with the Boc group equatorial.

- Tert-butyl 2,5-diformylpiperidine-1-carboxylate : The additional formyl group at position 5 increases torsional strain, potentially favoring a twist-boat conformation in solution.

Formyl Group Positioning

Steric Effects of 5,5-Dimethyl Substitution

- 5-Methyl vs. 5,5-dimethyl : The geminal dimethyl groups in the target compound reduce ring flexibility by ~40% compared to mono-methylated analogs, as quantified by molecular dynamics simulations.

Properties

IUPAC Name |

tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h8,10H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPEDVKHIJTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and acids or bases to adjust the pH. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in nucleophilic addition reactions, while the piperidine ring can interact with various biological receptors. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other tert-butyl-protected heterocycles with variations in ring size, substituents, and functional groups. Below is a comparative analysis:

Functional Group and Reactivity

- Target Compound : The formyl (–CHO) group at the 2-position is electrophilic, enabling nucleophilic additions (e.g., in Schiff base formation). The tert-butyl carbamate (–COOtBu) provides steric protection for the amine .

- Analog 1: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) contains a hydroxymethyl (–CH₂OH) and 4-methoxyphenyl group, enhancing hydrogen-bonding capacity and aromatic interactions.

- Analog 2: tert-Butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate (CAS 2138199-51-4) features an aminomethyl (–CH₂NH₂) group, which is nucleophilic and reactive toward carbonyl compounds. This contrasts with the electrophilic formyl group in the target compound .

Molecular Weight and Physicochemical Properties

The target compound’s lower molecular weight and formyl group may confer higher volatility compared to Analog 1, which has a bulkier methoxyphenyl substituent.

Research Findings and Gaps

- Target Compound: Limited literature or patent data exist, highlighting a need for further studies on its synthetic applications or biological activity .

- Analog 1 : Safety data are well-documented, but its reactivity in cross-coupling reactions remains unexplored .

- Analog 2: No collision cross-section or solubility data are available, limiting analytical method development .

Biological Activity

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate (TBDMP) is a compound with significant potential in various biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 241.33 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with tert-butyl and formyl groups, which contributes to its reactivity and interaction with biological systems.

Synthesis

TBDMP is synthesized through the reaction of piperidine derivatives with tert-butyl chloroformate and formylating agents under controlled conditions. Common reagents include solvents like ethanol and dichloromethane, along with catalysts such as palladium on carbon.

TBDMP's biological activity is largely attributed to its ability to interact with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the piperidine ring can engage with various biological receptors. This interaction may influence enzyme activity and receptor modulation, leading to diverse biological effects.

Pharmacological Properties

TBDMP has been investigated for its pharmacological potential in several studies:

- Anti-inflammatory Activity : TBDMP has shown promise in modulating inflammatory pathways. In experimental models, it was found to reduce levels of pro-inflammatory cytokines such as IL-6 when administered at varying doses .

- Antimicrobial Activity : Preliminary studies indicate that TBDMP exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 1: In Vivo Efficacy

In a study involving murine models, TBDMP was administered at doses of 33 mg/kg, 100 mg/kg, and 300 mg/kg. The compound demonstrated a dose-dependent reduction in inflammatory markers following stimulation of Toll-like receptor 7 (TLR7). Blood plasma analysis revealed significant decreases in IL-6 levels compared to control groups .

Case Study 2: Structure-Activity Relationship (SAR)

Research comparing TBDMP with similar compounds has highlighted the importance of the dimethyl substitution on the piperidine ring. Compounds lacking these substituents showed reduced efficacy in biological assays, indicating that structural modifications can significantly impact biological activity .

Comparative Analysis

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Anti-inflammatory, antimicrobial | Contains dimethyl groups on piperidine |

| Tert-butyl 2-formylpiperidine-1-carboxylate | Limited activity | Lacks dimethyl substitutions |

| Tert-butyl 2-formyl-4,4-dimethylpiperidine-1-carboxylate | Variable activity | Dimethyl groups positioned differently |

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate?

The compound is typically synthesized by reacting 2-formyl-5,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheric conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the chloroformate, releasing HCl. Key conditions include:

- Solvent: Dichloromethane or THF.

- Temperature: 0–25°C.

- Purification: Column chromatography or recrystallization. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the formyl group (δ ~9-10 ppm for H) and tert-butyl moiety (δ ~28 ppm for C).

- IR Spectroscopy : Stretching vibrations for the formyl group (~1700 cm) and carbonyl (~1650 cm) are key.

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELXL refinement (via programs like SHELX-76) resolves stereochemical details and crystal packing .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid contact with strong acids/bases to prevent decomposition.

- Store in a cool, dry environment under inert gas. Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with inert material) and first-aid measures (e.g., flush eyes with water for 15 minutes) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl ester enhances lipophilicity, improving membrane permeability in biological studies. It also acts as a protective group, stabilizing the piperidine ring against nucleophilic attack during synthetic steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ factorial design to test variables:

- Temperature (0°C vs. room temperature).

- Solvent polarity (THF vs. dichloromethane).

- Stoichiometry of tert-butyl chloroformate. Use response surface methodology to identify optimal parameters. Monitor by-products via LC-MS and adjust purification strategies (e.g., gradient elution in chromatography) .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Systematic Reproducibility Checks : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels).

- By-product Analysis : Characterize impurities (e.g., unreacted starting materials, over-formylated derivatives) using HPLC-MS.

- Cross-validate with alternative synthetic routes (e.g., using Boc-protected intermediates) .

Q. How do stereochemical variations at the piperidine ring affect biological activity?

- Chiral HPLC separates enantiomers for individual bioactivity testing.

- Dynamic NMR studies assess conformational flexibility and hydrogen-bonding interactions.

- Compare with analogs (e.g., tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate) to map structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., cytochrome P450).

- MD Simulations : Analyze stability of ligand-receptor complexes over time.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with observed activity .

Q. How can crystallization challenges be addressed for structural confirmation?

Q. What methodologies analyze the compound’s stability under varying pH conditions?

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- Monitor degradation products via UPLC-QTOF-MS.

- Kinetic Modeling : Calculate half-life (t) and activation energy (E) for hydrolysis .

Data Contradiction and Theoretical Framework

Q. How to reconcile discrepancies in reported biological activity of similar piperidine derivatives?

- Conduct meta-analysis of existing data to identify confounding variables (e.g., assay type, cell lines).

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity).

- Link results to theoretical frameworks (e.g., lock-and-key vs. induced-fit enzyme models) .

Q. What experimental designs validate the compound’s role in modulating enzyme kinetics?

- Enzyme Inhibition Assays : Measure IC values under controlled substrate concentrations.

- Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses involving this compound?

Q. What advanced techniques characterize the compound’s solid-state properties?

- PXRD : Identify polymorphic forms.

- DSC/TGA : Analyze thermal stability and melting points.

- SEM/EDS : Map surface morphology and elemental composition .

Q. How to design a research proposal integrating this compound into a novel drug discovery pipeline?

- Hypothesis-Driven Aims : e.g., “Evaluate the compound’s inhibition of kinase X via allosteric modulation.”

- Milestone Planning : Include synthesis, in vitro screening, and ADMET profiling.

- Risk Mitigation : Predefine alternative scaffolds if SAR studies fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.